molecular formula C11H17BO2S B567039 4-(Isopentylthio)phenylboronic acid CAS No. 1217500-91-8

4-(Isopentylthio)phenylboronic acid

Cat. No.: B567039
CAS No.: 1217500-91-8
M. Wt: 224.125
InChI Key: YGCYBBGQZWWUBS-UHFFFAOYSA-N
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Description

4-(Isopentylthio)phenylboronic acid is an organoboron compound with the molecular formula C11H17BO2S. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an isopentylthio group at the para position. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

The mechanism of action for 4-(Isopentylthio)phenylboronic acid is not specified in the retrieved data. Boronic acids in general are known to form reversible covalent complexes with sugars, amino acids, and other biological molecules, which can influence various biological processes .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopentylthio)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with isopentylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like toluene .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Isopentylthio)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Boranes.

    Substitution: Biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Isopentylthio)phenylboronic acid is unique due to the presence of the isopentylthio group, which can impart different steric and electronic properties compared to other boronic acids. This can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

[4-(3-methylbutylsulfanyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2S/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCYBBGQZWWUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)SCCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675217
Record name {4-[(3-Methylbutyl)sulfanyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-91-8
Record name B-[4-[(3-Methylbutyl)thio]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(3-Methylbutyl)sulfanyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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